BenchChemオンラインストアへようこそ!

2-Amino-1-(pyrimidin-5-yl)ethan-1-ol

Physicochemical characterization Distillation planning Solubility parameter estimation

2-Amino-1-(pyrimidin-5-yl)ethan-1-ol (CAS 933719-57-4) is a heterocyclic amino alcohol building block with molecular formula C6H9N3O and molecular weight 139.16 g/mol. It features a pyrimidine ring substituted at the 5-position with a β-amino alcohol side chain, providing both hydrogen-bond donor and acceptor functionality.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
Cat. No. B15317665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(pyrimidin-5-yl)ethan-1-ol
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESC1=C(C=NC=N1)C(CN)O
InChIInChI=1S/C6H9N3O/c7-1-6(10)5-2-8-4-9-3-5/h2-4,6,10H,1,7H2
InChIKeySXYWQAGHJPEMKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(pyrimidin-5-yl)ethan-1-ol Procurement Overview: Key Identity and Structural Features


2-Amino-1-(pyrimidin-5-yl)ethan-1-ol (CAS 933719-57-4) is a heterocyclic amino alcohol building block with molecular formula C6H9N3O and molecular weight 139.16 g/mol . It features a pyrimidine ring substituted at the 5-position with a β-amino alcohol side chain, providing both hydrogen-bond donor and acceptor functionality. The compound exists as a racemic mixture, with enantiopure (1S)- and (1R)- forms also available under separate CAS registrations . It serves as a key intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules [1].

Why Generic 2-Aminopyrimidine or Pyrimidine-ethanol Analogs Cannot Replace 2-Amino-1-(pyrimidin-5-yl)ethan-1-ol


Substituting 2-amino-1-(pyrimidin-5-yl)ethan-1-ol with a structurally similar pyrimidine-ethanol or a 2-aminopyrimidine derivative introduces significant risks in synthetic and biological outcomes. The specific 5-substitution pattern on the pyrimidine ring, combined with the free amino-alcohol side chain, creates a distinct hydrogen-bond donor/acceptor geometry that is absent in analogs such as 2-(2-aminopyrimidin-5-yl)ethan-1-ol (amino group on the ring) or 2-(pyrimidin-5-yl)ethanol (des-amino). A comprehensive structure-activity relationship review confirms that the position of substituents on the pyrimidine nucleus greatly influences biological activities, including kinase inhibition, antimicrobial, and anticancer endpoints [1]. Furthermore, the availability of the compound in enantiopure forms allows stereochemical control in synthetic routes, a capability not universally available for many pyrimidine-ethanol analogs. These factors make direct interchanging of in-class compounds unreliable without re-optimization of the entire synthetic or biological workflow.

Quantitative Differentiation Evidence for 2-Amino-1-(pyrimidin-5-yl)ethan-1-ol vs. Closest Analogs and Alternatives


Predicted Density and Boiling Point of 2-Amino-1-(pyrimidin-5-yl)ethan-1-ol vs. Des-Amino Pyrimidine-ethanol for Purification and Handling Optimization

2-Amino-1-(pyrimidin-5-yl)ethan-1-ol (MW 139.16, containing the amino group) exhibits a predicted density of 1.257±0.06 g/cm³ and a predicted boiling point of 336.9±27.0 °C . In comparison, the des-amino analog 2-(pyrimidin-5-yl)ethanol (CAS 875251-47-1, MW 124.14) lacks the primary amine, resulting in a lower molecular weight and reduced hydrogen-bonding capacity, which predicts a significantly lower boiling point and density. The 15 Da mass increase and additional H-bond donor from the amino group directly impact solvent compatibility and distillation behavior, making the amino-containing compound less volatile and more polar. These physical property differences directly influence purification strategy selection (e.g., distillation temperature, solvent partition) and compound handling protocols .

Physicochemical characterization Distillation planning Solubility parameter estimation

Superior Purity Specification of 98.0% for 2-Amino-1-(pyrimidin-5-yl)ethan-1-ol vs. 95% Standard for Close Analog 2-(2-Aminopyrimidin-5-yl)ethan-1-ol

Commercial suppliers specify 2-amino-1-(pyrimidin-5-yl)ethan-1-ol at a minimum purity of 98.0% . In contrast, the structurally close analog 2-(2-aminopyrimidin-5-yl)ethan-1-ol (CAS 1849313-05-8), where the amino group resides directly on the pyrimidine ring, is typically supplied at a minimum purity of 95% . The 3-percentage-point purity difference translates to a maximum impurity burden of 2% versus 5%, which is meaningful for reactions sensitive to side-product formation, such as amide couplings, reductive aminations, or catalytic transformations where impurities can poison catalysts or generate off-target byproducts. Higher purity at procurement reduces the need for in-house repurification and improves batch-to-batch reproducibility in multi-step synthetic sequences .

Purity specification Reproducibility Synthetic intermediate quality

Hydrogen-Bond Donor/Acceptor Inventory of 2-Amino-1-(pyrimidin-5-yl)ethan-1-ol vs. 2-(Pyrimidin-5-yl)ethanol for Solubility and Target Engagement Predictions

2-Amino-1-(pyrimidin-5-yl)ethan-1-ol possesses 2 hydrogen-bond donors (HBD: the primary amine NH₂ and the secondary alcohol OH) and 4 hydrogen-bond acceptors (HBA: the three pyrimidine nitrogen atoms and the alcohol oxygen) . The des-amino analog 2-(pyrimidin-5-yl)ethanol (CAS 875251-47-1) contains only 1 HBD (OH) and 3 HBA (two pyrimidine nitrogens and the alcohol oxygen). This additional HBD and HBA from the primary amine significantly enhances the compound's predicted aqueous solubility and its capacity for specific intermolecular interactions with biological targets such as kinase ATP-binding pockets or enzyme active sites that require hydrogen-bonding anchorage. In structure-based drug design, the extra hydrogen-bonding capacity can be the difference between a hit and a non-binder when screening pyrimidine-containing fragment libraries [1].

Hydrogen bonding Solubility prediction Molecular recognition

Enantiopure (1S)- and (1R)-Forms of 2-Amino-1-(pyrimidin-5-yl)ethan-1-ol Enable Asymmetric Synthesis Largely Inaccessible with Racemate-Only Pyrimidine-ethanol Analogs

2-Amino-1-(pyrimidin-5-yl)ethan-1-ol is commercially available not only as a racemic mixture (CAS 933719-57-4) but also as individual enantiomers: (1S)-2-amino-1-(pyrimidin-5-yl)ethan-1-ol (CAS 2227887-85-4) and (1R)-2-amino-1-(pyrimidin-5-yl)ethan-1-ol (CAS 2227905-88-4) . This contrasts with many related pyrimidine-ethanol analogs such as 2-(2-aminopyrimidin-5-yl)ethan-1-ol, for which enantiopure forms are not readily cataloged. The availability of both enantiomers allows researchers to directly incorporate chiral purity into synthetic routes without the need for chiral chromatography or resolution steps, which can be time-consuming and costly. Asymmetric autocatalysis studies have demonstrated that chiral 5-pyrimidyl alkanols can self-replicate and amplify chirality, highlighting the unique utility of these stereochemically defined building blocks in probing the origins of homochirality and developing enantioselective catalytic processes [1].

Chiral resolution Asymmetric synthesis Enantiomeric excess control

5-Substituted Pyrimidine Regiochemistry of 2-Amino-1-(pyrimidin-5-yl)ethan-1-ol Confers Privileged Kinase Inhibitor Pharmacophore Alignment vs. 2- or 4-Substituted Isomers

The 5-position substitution on the pyrimidine ring, as found in 2-amino-1-(pyrimidin-5-yl)ethan-1-ol, is a critical feature in known kinase inhibitor pharmacophores. Patent literature explicitly describes 2-amino-5-substituted pyrimidines as broad-spectrum kinase inhibitors targeting Src family kinases, VEGFR, and other receptor and non-receptor kinases [1]. A comprehensive review of pyrimidine structure-activity relationships confirms that the position of substituents on the pyrimidine nucleus greatly influences biological activities across antimicrobial, anticancer, anti-inflammatory, and other endpoints [2]. Regioisomeric analogs such as 2-amino-1-(pyrimidin-2-yl)ethan-1-ol (CAS 1502835-92-8, substitution at the 2-position) exhibit a different spatial orientation of the amino-alcohol side chain relative to the pyrimidine nitrogen lone pairs, which would alter hydrogen-bonding geometry and thus binding affinity and selectivity for kinase targets. This regiochemical difference is non-trivial for structure-based design and rationally prioritizes the 5-substituted isomer for kinase-focused libraries .

Kinase inhibitor design Pharmacophore mapping Regiochemical SAR

Procurement-Targeted Application Scenarios for 2-Amino-1-(pyrimidin-5-yl)ethan-1-ol Based on Verified Differentiation Evidence


Medicinal Chemistry: Privileged Scaffold for Kinase Inhibitor Library Synthesis

The 5-substituted pyrimidine core of 2-amino-1-(pyrimidin-5-yl)ethan-1-ol aligns with the pharmacophore requirements of multiple kinase targets, as validated by patent literature describing 2-amino-5-substituted pyrimidines as Src, VEGFR, and general kinase inhibitors [1]. The compound's amino-alcohol side chain provides a versatile handle for further derivatization (e.g., amidation, reductive amination, or nucleophilic substitution), enabling rapid generation of focused kinase inhibitor libraries. Its 98.0% purity specification ensures reliable outcomes in parallel synthesis and high-throughput screening without the confounding effects of impurities.

Asymmetric Synthesis and Chiral Probe Development

With enantiopure (1S)- and (1R)-forms commercially available , 2-amino-1-(pyrimidin-5-yl)ethan-1-ol is uniquely positioned for asymmetric synthesis applications. Researchers can employ these chirally pure building blocks to construct enantiomerically enriched compounds for structure-activity relationship studies, asymmetric autocatalysis investigations, and the synthesis of chiral ligands or catalysts without the need for costly and time-consuming chiral resolution steps.

Fragment-Based Drug Discovery: Enhanced Hydrogen-Bonding Capacity for Polar Binding Sites

The compound's 2 HBD / 4 HBA hydrogen-bonding profile [2] makes it a high-value fragment for screening against targets with polar active sites, such as kinases, proteases, and nucleotide-binding enzymes. Compared to des-amino pyrimidine-ethanol fragments, the additional HBD from the primary amine increases the probability of forming key hydrogen bonds with backbone carbonyls or side-chain residues in the target protein, potentially converting non-binding fragments into validated hits.

High-Purity Building Block for Multi-Step Synthetic Routes

The 98.0% minimum purity specification of 2-amino-1-(pyrimidin-5-yl)ethan-1-ol surpasses the 95% standard of close analogs, minimizing side reactions and purification bottlenecks in multi-step syntheses. This purity advantage is particularly relevant for medicinal chemistry programs progressing from hit-to-lead optimization, where batch-to-batch reproducibility and impurity profiles must be tightly controlled to meet lead candidate criteria.

Quote Request

Request a Quote for 2-Amino-1-(pyrimidin-5-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.